N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide
Description
This compound is a benzamide derivative featuring a 2-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-heptyloxy substituent. The 1,1-dioxothiolane (tetrahydrothiophen sulfone) group enhances metabolic stability by reducing susceptibility to oxidative degradation .
Properties
Molecular Formula |
C25H32ClNO4S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide |
InChI |
InChI=1S/C25H32ClNO4S/c1-2-3-4-5-8-16-31-23-13-11-20(12-14-23)25(28)27(22-15-17-32(29,30)19-22)18-21-9-6-7-10-24(21)26/h6-7,9-14,22H,2-5,8,15-19H2,1H3 |
InChI Key |
POPWRRRQQUHKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Alkoxylation Reaction Mechanism
The reaction employs a nucleophilic substitution (SN2) mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the electrophilic carbon of heptyl bromide. Potassium carbonate (K₂CO₃) serves as the base, deprotonating the phenolic oxygen to enhance nucleophilicity. The reaction is conducted in N,N-dimethylformamide (DMF) at 90°C for 24 hours , yielding 4-(heptyloxy)benzoic acid with an average yield of 85–95% .
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (1.2 equiv) |
| Temperature | 90°C |
| Time | 24 hours |
| Yield | 85–95% |
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
The 1,1-dioxidotetrahydrothiophen-3-amine subunit is synthesized through the oxidation of tetrahydrothiophen-3-amine .
Oxidation Protocol
Hydrogen peroxide (H₂O₂) in acetic acid is a common oxidizing agent for converting the thioether group in tetrahydrothiophen-3-amine to a sulfone. The reaction proceeds at 60–70°C for 6–8 hours , achieving near-quantitative conversion. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) may also be used but are less cost-effective for large-scale synthesis.
Key Considerations:
-
Purity Control: Residual oxidants must be quenched with sodium thiosulfate to prevent over-oxidation.
-
Isolation: The product is isolated via vacuum distillation or recrystallization from ethyl acetate/heptane mixtures.
Formation of N-(2-Chlorobenzyl)-1,1-Dioxidotetrahydrothiophen-3-amine
The secondary amine intermediate is synthesized by reacting 1,1-dioxidotetrahydrothiophen-3-amine with 2-chlorobenzyl chloride .
Alkylation Reaction
The reaction is conducted in dichloromethane (DCM) using triethylamine (Et₃N) as a base to scavenge HCl. A molar ratio of 1:1.2 (amine:alkylating agent) ensures complete conversion. The mixture is stirred at 25°C for 12 hours , yielding the secondary amine with 75–80% efficiency .
Optimization Data:
| Variable | Optimal Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N (1.5 equiv) |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 75–80% |
Amidation of 4-(Heptyloxy)benzoic Acid with N-(2-Chlorobenzyl)-1,1-Dioxidotetrahydrothiophen-3-amine
The final step involves coupling 4-(heptyloxy)benzoic acid with the secondary amine to form the tertiary amide.
Coupling Reagents and Conditions
Ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) are employed as coupling agents in DCM at ambient temperature. The carboxylic acid is activated in situ, forming an O-acylisourea intermediate that reacts with the secondary amine.
Procedure:
-
Activation: 4-(Heptyloxy)benzoic acid (1.0 equiv), EDCI (1.1 equiv), and DMAP (0.1 equiv) are stirred in DCM for 30 minutes .
-
Amine Addition: The secondary amine (1.05 equiv) is added, and the reaction proceeds for 16 hours .
-
Workup: The mixture is washed with 1M NaOH and brine, followed by drying over MgSO₄ and solvent evaporation.
Yield and Purity:
-
Yield: 60–70% after column chromatography (ethyl acetate/hexane gradient).
-
Purity: >95% (HPLC analysis).
Alternative Synthetic Routes and Scalability
Continuous Flow Synthesis
Industrial-scale production may utilize continuous flow reactors to enhance reaction control and yield. For example, the amidation step achieves 90% yield in flow systems due to improved mixing and heat transfer.
Green Chemistry Approaches
Solvent substitution with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.
Challenges and Mitigation Strategies
-
Byproduct Formation: Over-alkylation during the secondary amine synthesis is minimized by using a slight excess of 2-chlorobenzyl chloride and controlled stoichiometry.
-
Sulfone Stability: The 1,1-dioxidotetrahydrothiophen-3-amine intermediate is hygroscopic; storage under nitrogen or in desiccators is critical .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could yield simpler thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents on the benzamide core and N-linked groups. Below is a comparative table:
Key Observations:
- Alkoxy Chain Length: The target compound’s heptyloxy group (C7) confers higher lipophilicity compared to hexyloxy (C6) or pentyloxy (C5) analogs, which may enhance tissue penetration but reduce aqueous solubility.
- Electron Effects: The nitro and chloro groups in create electron-deficient aromatic systems, contrasting with the electron-donating alkoxy groups in other analogs. This may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
Spectral and Physicochemical Characterization
- IR Spectroscopy: All analogs show C=O stretches near 1660–1680 cm⁻¹ (amide I band) and N–H stretches near 3150–3300 cm⁻¹ . The absence of S–H stretches (~2500–2600 cm⁻¹) in sulfone-containing compounds confirms sulfone formation .
- NMR: The 1,1-dioxidothiolan-3-yl group exhibits distinct proton environments (δ 3.0–4.0 ppm for sulfone-attached CH₂ groups) .
Biological Activity
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses based on recent research findings.
- Molecular Formula : C21H24ClN2O4S
- Molecular Weight : 421.94 g/mol
- CAS Number : 578732-43-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways.
- Histone Deacetylase Inhibition : Similar compounds have shown efficacy as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer therapy. For instance, related compounds exhibit selectivity towards class I HDACs (HDAC1, 2, and 3), demonstrating significant antiproliferative effects on various cancer cell lines .
- Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death .
Anticancer Activity
A series of in vitro assays have been conducted to assess the anticancer properties of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis and G2/M phase arrest |
| MCF7 | 3.50 | HDAC inhibition leading to cell cycle disruption |
| A549 | 2.00 | Activation of apoptotic pathways |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
Recent studies have demonstrated the compound's potential in various therapeutic applications:
- Study on Hepatocellular Carcinoma (HCC) : In a xenograft model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
- Combination Therapy : The compound has been evaluated in combination with standard chemotherapeutics such as taxol and camptothecin. Results indicated enhanced anticancer activity when used synergistically, suggesting a promising avenue for combination therapies in cancer treatment .
Q & A
Q. What are the key synthetic strategies for N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide?
The synthesis involves multi-step reactions, including amidation, oxidation, and substitution. A typical approach includes:
- Step 1 : Activation of the carboxylic acid group (e.g., 4-(heptyloxy)benzoic acid) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation with the amine group of 1,1-dioxidotetrahydrothiophen-3-amine .
- Step 2 : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or reductive amination under controlled pH (6–8) and temperature (0–25°C) .
- Step 3 : Oxidation of the tetrahydrothiophene ring to the sulfone (1,1-dioxide) using hydrogen peroxide or ozone, ensuring complete conversion without over-oxidation . Purity is confirmed via HPLC (>95%) and structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry .
Q. How is the compound’s structural integrity validated post-synthesis?
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm for chlorobenzyl), sulfone protons (δ 3.1–3.5 ppm for tetrahydrothiophen-dioxide), and the heptyloxy chain (δ 1.2–1.6 ppm for CH₂ groups) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., m/z 500–550 for similar compounds) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lower temperatures (0–10°C) minimize side reactions during amidation, while oxidation steps may require elevated temperatures (40–60°C) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) may accelerate specific steps .
- Example : A 15% yield increase was reported for analogous compounds by replacing DCC with EDC·HCl in amidation .
Q. What analytical methods resolve contradictions in biological activity data?
Discrepancies in activity (e.g., IC₅₀ values) may arise from:
- Structural Analogues : Substituting the chlorobenzyl group with methoxy or shifting the chlorine position alters electronic properties and target binding .
- Solubility Effects : The heptyloxy chain’s lipophilicity may reduce aqueous solubility, necessitating DMSO-based stock solutions and controls for aggregation .
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
Q. How does the heptyloxy chain influence pharmacokinetic properties?
- Lipophilicity : The C7 chain increases logP (>4), enhancing membrane permeability but reducing aqueous solubility. Computational modeling (e.g., Molinspiration) predicts absorption and BBB penetration .
- Metabolic Stability : In vitro microsomal assays (human/rat liver microsomes) assess oxidation susceptibility, with LC-MS identifying metabolites (e.g., hydroxylation at the heptyloxy terminus) .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., variable IC₅₀ values), repeat assays under standardized conditions (pH 7.4, 25°C) and validate with knockout cell lines .
- Synthetic Scalability : Pilot-scale reactions (10–100 mmol) require strict inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
